molecular formula C18H12N2OS3 B2552301 (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007073-46-2

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2552301
CAS RN: 1007073-46-2
M. Wt: 368.49
InChI Key: IJCPHINOFVINIO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This molecule belongs to the class of acrylamides, which are known for their diverse biological activities.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

Acrylamides, particularly those with benzothiazole and thiophene components, have been extensively studied for their versatile applications in polymer chemistry, as well as their biological activities. They are key in synthesizing polyacrylamide, which is utilized in various industrial applications such as wastewater treatment, paper, and textile industries, and laboratory research including protein electrophoresis (Friedman, 2003). The unique electronic and structural properties of benzothiazole and thiophene rings make these acrylamides interesting for the development of new materials with specific functions.

Toxicology and Environmental Impact

The toxicological profile of acrylamides and their environmental impact is a significant area of research. Acrylamides are known for their neurotoxic, genotoxic, and potentially carcinogenic effects. Studies have focused on understanding the mechanism of action, exposure routes, and mitigating the adverse effects of acrylamides in both occupational settings and from dietary sources (Exon, 2006). The presence of benzothiazole and thiophene derivatives in the environment, particularly from petroleum products, has also been reviewed for their biodegradation and toxicity, highlighting the need for understanding their environmental behavior and potential risks (Kropp & Fedorak, 1998).

Pharmacological Applications

The incorporation of benzothiazole and thiophene moieties in acrylamides has been explored for developing novel pharmaceutical agents due to their bioactive properties. Compounds featuring these structures have been investigated for their potential as antioxidants, anti-inflammatory agents, and more, with some showing promising results in preliminary studies (Raut et al., 2020). This research area is particularly promising for the design of new drugs and therapeutic agents targeting various diseases.

Mitigation Strategies in Food Industry

Given the formation of acrylamide in food products during high-temperature processing, research has also focused on strategies to mitigate its presence due to its health risks. Innovative approaches, including the use of probiotics, have been explored to reduce acrylamide levels in food, leveraging the metabolic pathways of specific bacterial strains (Khorshidian et al., 2020). This area of research is crucial for improving food safety and reducing potential health risks associated with acrylamide consumption.

properties

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS3/c21-16(8-7-12-4-3-10-22-12)20-17-13(9-11-23-17)18-19-14-5-1-2-6-15(14)24-18/h1-11H,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCPHINOFVINIO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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